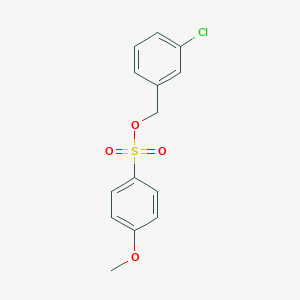
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chlorophenyl group, a methoxy group, and a sulfonate ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of (3-chlorophenyl)methanol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Chlorophenyl)methanol+4−Methoxybenzenesulfonyl chloride→(3−Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonate esters.
Oxidation: Formation of 4-methoxybenzaldehyde derivatives.
Reduction: Formation of (3-phenyl)methyl 4-methoxybenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate ester group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and affect cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with the chlorine atom in the para position.
(3-Bromophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with a bromine atom instead of chlorine.
(3-Chlorophenyl)methyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(3-Chlorophenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the sulfonate ester group provides a site for nucleophilic attack, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
139218-48-7 |
|---|---|
Molekularformel |
C14H13ClO4S |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
(3-chlorophenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H13ClO4S/c1-18-13-5-7-14(8-6-13)20(16,17)19-10-11-3-2-4-12(15)9-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
BWTHIUQHTWJLKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


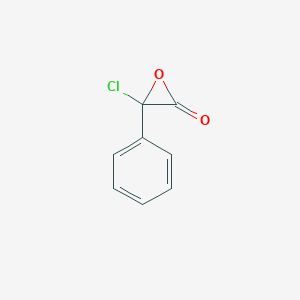
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
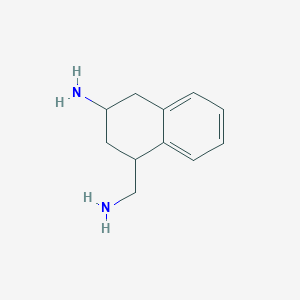
![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
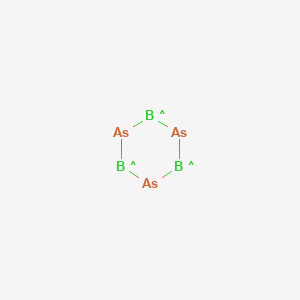
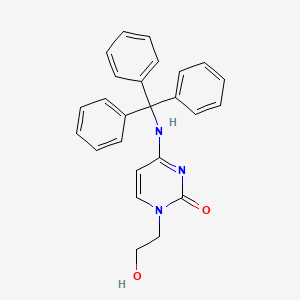
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
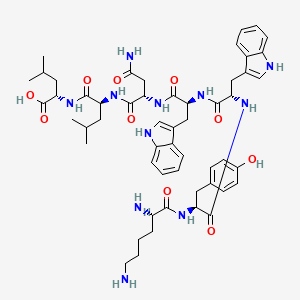
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
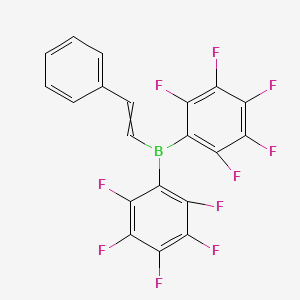
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
